Product packaging for H-Gly-Gly-pNA HCl(Cat. No.:CAS No. 66493-42-3)

H-Gly-Gly-pNA HCl

Cat. No.: B1449409
CAS No.: 66493-42-3
M. Wt: 288.69 g/mol
InChI Key: CKLOAMFWKWPQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Chromogenic Substrates in Enzyme Characterization

Chromogenic substrates are instrumental in the study of enzymatic pathways, enzyme inhibition, and enzyme kinetics. scbt.com Their primary advantage lies in their ability to provide a simple and effective method for detecting enzyme activities. scbt.com When an enzyme cleaves the substrate, it releases a chromophore, a molecule that absorbs light at a specific wavelength, resulting in a colored solution. The intensity of the color is directly proportional to the amount of product formed, which in turn reflects the enzyme's activity. This can be quantified using a spectrophotometer.

The applications of chromogenic substrates are widespread. In genetics, they aid in identifying gene expression through enzymatic markers. scbt.com Microbiologists use them to identify bacterial colonies based on their enzymatic properties. scbt.comabcam.com Furthermore, these substrates play a crucial role in environmental science for detecting specific contaminants through enzyme-based assays. scbt.com They are also utilized in diagnostic assays to detect protease activity, which can be indicative of certain medical conditions. chemimpex.com

Overview of H-Gly-Gly-pNA HCl as a Model Chromogenic Substrate

This compound, or Glycyl-glycine 4-nitroanilide hydrochloride, is a synthetic chromogenic substrate used to assay for specific peptidase activity. It consists of a dipeptide, Glycyl-glycine (Gly-Gly), linked to a p-nitroaniline (pNA) molecule. The pNA group is the chromophore. In its intact form, the substrate is colorless. However, when an enzyme cleaves the peptide bond between the Gly-Gly moiety and the pNA, the free pNA is released. This free p-nitroaniline has a distinct yellow color and can be measured by its absorbance at 405 nm.

The specificity of this compound makes it a useful tool for studying enzymes that recognize and cleave the Gly-Gly sequence. For instance, it has been used to study the enzymatic activity of PhTET4, a glycyl-specific TET aminopeptidase (B13392206) complex from Pyrococcus horikoshii. asm.org While PhTET4 showed significant activity against Gly-Gly-pNA, its activity was higher with the monoacyl substrate Gly-pNA. asm.org

Table 1: Properties of this compound

PropertyValue
Molecular Formula C10H13ClN4O4
Appearance White to off-white crystalline powder
Solubility Soluble in water and various organic solvents. cymitquimica.com

This table is based on general characteristics of similar compounds and may not represent specific findings for this compound due to limited direct search results.

Historical Context and Evolution of pNA-Based Assays in Proteomics and Peptidomics

The field of proteomics, the large-scale study of proteins, has greatly benefited from advancements in protein analysis techniques. wikipedia.org While early methods like Edman degradation were pivotal, the development of "soft ionization" mass spectrometry techniques in the 1980s revolutionized the field. wikipedia.org

Chromogenic peptide substrates were first introduced in research laboratories in the early 1970s. nih.gov These substrates were quickly adopted to develop assays for enzymes, proenzymes, and inhibitors within the coagulation system. nih.gov The knowledge gained from the structures of natural substrates led to the synthesis of substrates for enzymes in other systems, such as the fibrinolytic, kallikrein, and complement systems. nih.gov

The introduction of p-nitroanilide (pNA) as a chromogenic leaving group was a significant milestone. The use of pNA-based substrates allowed for simple and sensitive colorimetric assays for a variety of proteases. For example, Gly-Pro-pNA is a well-known chromogenic substrate for dipeptidyl peptidase IV (DPP IV), and its cleavage can be monitored by detecting the release of p-nitroanilide at 405 nm. biomol.comcaymanchem.com Similarly, H-Gly-Arg-pNA hydrochloride serves as a colorimetric substrate for thrombin. invivochem.com

Initially, the high cost and manual nature of these assays limited their widespread use. nih.gov However, with the advent of automated and microtiter plate methods, pNA-based assays have become a staple in many hospital and research laboratories. nih.gov

Peptide nucleic acid (PNA), a synthetic DNA mimic, has also found significant applications in diagnostics and therapeutics since its discovery in 1991. researchgate.netnih.gov PNA-based assays, such as PNA-PCR clamping, have been developed for the sensitive detection of genomic mutations. acs.orgnih.gov These assays leverage the high binding affinity and specificity of PNA for its complementary DNA sequence. nih.gov

Table 2: Evolution of pNA-Based Assays

EraKey DevelopmentsImpact
Early 1970s Introduction of chromogenic peptide substrates. nih.govEnabled the development of assays for enzymes of the coagulation system. nih.gov
Late 1970s - 1980s Synthesis of pNA substrates for other enzyme systems (fibrinolytic, kallikrein, complement). nih.govBroadened the application of chromogenic assays in various clinical and research areas. nih.gov
1990s - Present Automation and microtiter plate methods for pNA assays. nih.govIncreased accessibility and routine use in laboratories. nih.gov
1991 - Present Discovery and application of Peptide Nucleic Acid (PNA). researchgate.netnih.govDevelopment of highly specific and sensitive diagnostic tools like PNA-PCR. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN4O4 B1449409 H-Gly-Gly-pNA HCl CAS No. 66493-42-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

66493-42-3

Molecular Formula

C10H13ClN4O4

Molecular Weight

288.69 g/mol

IUPAC Name

2-amino-N-[2-(4-nitroanilino)-2-oxoethyl]acetamide;hydrochloride

InChI

InChI=1S/C10H12N4O4.ClH/c11-5-9(15)12-6-10(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4H,5-6,11H2,(H,12,15)(H,13,16);1H

InChI Key

CKLOAMFWKWPQOR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CN)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CN)[N+](=O)[O-].Cl

sequence

GG

Origin of Product

United States

Ii. Methodological Framework for H Gly Gly Pna Hcl Utilization in Enzymatic Assays

Principles of Spectrophotometric Detection of p-Nitroaniline Release

The enzymatic hydrolysis of H-Gly-Gly-pNA HCl results in the liberation of p-nitroaniline (pNA). The concentration of the released pNA is quantified by monitoring the change in absorbance at a specific wavelength, which is directly proportional to the enzyme's activity. dcfinechemicals.comtaylorandfrancis.com

Absorption Characteristics of p-Nitroaniline in Assay Systems

The underlying principle of assays using this compound is the distinct difference in the absorption spectra of the substrate and the product, p-nitroaniline. While the substrate itself is nearly colorless, the released pNA has a strong absorbance in the visible light range. oup.com The absorption maximum of free p-nitroaniline is at 380 nm. taylorandfrancis.comsigmaaldrich.com However, to minimize interference from the absorbance of the unhydrolyzed substrate, which has a maximum at approximately 315-316 nm, measurements are typically carried out at 405 nm or 410 nm. oup.comsigmaaldrich.combachem.com At 405 nm, the molar extinction coefficient (ε) of p-nitroaniline is a critical parameter for converting the rate of change in absorbance to the rate of product formation. Various studies have reported slightly different values for the molar extinction coefficient of p-nitroaniline, which can be influenced by the specific buffer system and pH of the assay.

Table 1: Reported Molar Extinction Coefficients for p-Nitroaniline

Wavelength (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Source
405 9,960 brainly.comchegg.com
405 ~10,000 oup.com
405 9,500 sigmaaldrich.com
410 8,800 sigmaaldrich.comnih.gov
400 12,300 sigmaaldrich.com
380 13,500 sigmaaldrich.com

Quantitative Relationship between Absorbance and Enzyme Activity

The rate of an enzymatic reaction is determined by measuring the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline. jmb.or.kr This relationship is described by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The enzyme activity can be calculated using the following formula:

Enzyme Activity (U/mL) = (ΔA/min * V_total) / (ε * V_sample * l)

Where:

ΔA/min is the change in absorbance per minute.

V_total is the total volume of the assay mixture.

ε is the molar extinction coefficient of p-nitroaniline at the measurement wavelength (e.g., 9,960 M⁻¹cm⁻¹ at 405 nm). brainly.comchegg.com

V_sample is the volume of the enzyme sample added.

l is the path length of the cuvette (typically 1 cm).

One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the release of 1 µmol or 1 nmol of p-nitroaniline per minute under the specified assay conditions. jmb.or.kr This direct proportionality allows for the sensitive and quantitative measurement of enzyme activity. dcfinechemicals.comdiapharma.com

Optimized Assay Conditions and Experimental Design

To ensure accurate and reproducible results, it is crucial to optimize the experimental conditions for the enzymatic hydrolysis of this compound. Key parameters that require careful consideration include the buffer system, pH, temperature, and substrate concentration.

Buffer System Selection and pH Optimization for this compound Hydrolysis

The choice of buffer and its pH are critical as they can significantly influence enzyme activity and stability. researchgate.netchromogenicsubstrates.com Different enzymes have different optimal pH ranges for their catalytic activity. For instance, dipeptidyl peptidase IV (DPP-IV) assays using a similar substrate, Gly-Pro-p-nitroanilide, often utilize Tris buffer at a pH of 8.0 to maintain enzyme stability. Studies on other peptidases have employed a variety of buffers, including glycine-HCl, sodium cacodylate, Tris-HCl, and glycine-NaOH, to determine the optimal pH for enzymatic activity, which can range from acidic to alkaline conditions. frontiersin.orguq.edu.au For example, a glycine (B1666218) aminopeptidase (B13392206) from Penicillium citrinum showed optimal activity at pH 8.4 in a 50 mM Tris-HCl buffer. tandfonline.com The optimal pH for a particular enzyme is often determined by assaying its activity across a range of pH values. researchgate.netnih.gov

Table 2: Examples of Buffer Systems and pH Optima for Peptidase Activity | Enzyme/Substrate System | Buffer(s) | Optimal pH | Source | | :--- | :--- | :--- | | Dipeptidyl Peptidase IV (DPP-IV) with Gly-Pro-pNA | Tris buffer | 8.0 | | | Leucine Aminopeptidase | Glycine-NaOH | 10 | frontiersin.org | | Glycine Aminopeptidase | 50 mM Tris-HCl | 8.4 | tandfonline.com | | Dipeptidyl Peptidase from Porphyromonas gingivalis with H-Gly-Pro-pNA | 0.2 M HEPES | 7.5 | nih.gov | | Factor B with Ac-ASHLGLAR-pNA | Glycine-HCl | 9.5-10.25 | uq.edu.au | | BLC23O with HEPES | HEPES | 7.6 | acs.org | | BLC23O with Tris-HCl | Tris-HCl | 7.4 | acs.org | | BLC23O with Sodium Phosphate | Sodium Phosphate | 7.2 | acs.org |

Temperature Dependence and Stability Considerations in Assay Performance

Temperature is another critical factor that affects the rate of enzymatic reactions. As the temperature increases, the reaction rate generally increases until it reaches an optimal temperature. nih.gov Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. d-nb.info For example, a chymotrypsin-like proteinase from Tenebrio molitor larvae exhibited an optimal temperature of 51°C. usda.gov The stability of the enzyme at different temperatures is also an important consideration for assay design. researchgate.net Many enzymatic assays are performed at a constant temperature, such as 37°C, to ensure consistent and reproducible results. jmb.or.krnih.gov The optimal temperature and stability profile can vary significantly between different enzymes. researchgate.netfrontiersin.org

Table 3: Examples of Optimal Temperatures for Peptidase Activity

Enzyme Optimal Temperature (°C) Source
Chymotrypsin-like proteinase (Tenebrio molitor) 51 usda.gov
Leucine Aminopeptidase 50-60 frontiersin.org
Glycine Aminopeptidase 30 tandfonline.com
BLC23O (in HEPES and Tris-HCl) 32.5 acs.org
BLC23O (in Na-phosphate) 30 acs.org

Substrate Concentration Range and Linearity of Reaction Kinetics

The concentration of the substrate, this compound, must be carefully chosen to ensure that the reaction rate is proportional to the enzyme concentration. diapharma.com For many enzymes, the relationship between reaction rate and substrate concentration follows Michaelis-Menten kinetics. To achieve a linear reaction rate over time, the substrate concentration should ideally be at or above the Michaelis constant (K_m), the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A common recommendation is to use a substrate concentration that is at least twice the K_m value to ensure the enzyme is saturated with the substrate and the reaction follows zero-order kinetics with respect to the substrate. diapharma.comdiapharma.com However, in some cases, particularly when substrate solubility is low, lower concentrations may be used, and the initial linear portion of the reaction progress curve is analyzed. nih.govtandfonline.com The linear range of the assay, where the amount of product formed is directly proportional to the enzyme activity, should be established experimentally. nih.gov

Control Experiments and Validation Procedures in this compound Assays

Enzyme-Dependent and Substrate-Dependent Controls

To ascertain the validity of results obtained from this compound assays, a series of control experiments are indispensable. These controls help to distinguish true enzymatic activity from non-specific reactions or background noise. chemimpex.comhcmr.grwww.gov.br

Enzyme-Dependent Controls:

No-Enzyme Control: This is a fundamental control where the enzyme is omitted from the reaction mixture. The purpose is to measure the rate of non-enzymatic hydrolysis of this compound under the specific assay conditions (e.g., pH, temperature). researchgate.net A significant signal in this control would indicate substrate instability or the presence of other substances in the sample that can cleave the substrate.

Inactivated-Enzyme Control: In this control, the enzyme is denatured, typically by heat or chemical treatment, before being added to the assay. This ensures that any observed activity is due to the enzyme's catalytic function and not merely its presence or potential non-catalytic interactions with the substrate.

Positive Control: A known enzyme that is active on this compound is used to confirm that the assay system is functioning correctly. biocompare.com This includes the substrate, buffer, and detection instrument. biocompare.com

Negative Control: A sample known to lack the enzyme of interest is assayed to check for false-positive results. hcmr.gr This helps to identify potential interfering substances in the sample matrix.

Substrate-Dependent Controls:

No-Substrate Control: This control contains the enzyme and all other assay components except for this compound. It is used to determine the background absorbance of the enzyme solution and other reagents. This is particularly important for correcting the final absorbance readings.

Substrate-Only Control: This involves incubating this compound in the assay buffer without the enzyme to assess the spontaneous breakdown of the substrate under the experimental conditions. researchgate.net The rate of p-nitroaniline (pNA) release in this control should be negligible compared to the enzymatic reaction.

A study on the characterization of a glycyl-specific TET aminopeptidase from Pyrococcus horikoshii employed various substrate controls to determine the enzyme's specificity. nih.gov The enzyme's activity was tested against a panel of different amino acid-pNA conjugates, with Gly-pNA showing the highest activity, confirming the enzyme's preference. nih.gov Furthermore, the study used Gly-Gly-pNA to investigate the enzyme's activity on a peptide substrate. nih.gov

Control TypeComponentsPurposeExpected Outcome
No-Enzyme ControlBuffer + this compoundAssess non-enzymatic substrate hydrolysisMinimal to no pNA release
Inactivated-Enzyme ControlBuffer + Inactivated Enzyme + this compoundConfirm that activity is catalyticMinimal to no pNA release
Positive ControlBuffer + Known Active Enzyme + this compoundVerify assay system functionalitySignificant pNA release
Negative ControlBuffer + Sample without Target Enzyme + this compoundCheck for false positives and matrix effectsMinimal to no pNA release
No-Substrate ControlBuffer + EnzymeMeasure background absorbance of the enzyme solutionBaseline absorbance reading

Standardization and Reference Standards

Standardization is a critical process for ensuring the accuracy, reproducibility, and comparability of results from this compound assays across different experiments and laboratories. wustl.eduthermofisher.comdiapharma.com This involves the use of reference standards and the creation of standard curves.

Reference Standards:

p-Nitroaniline (pNA) Standard Curve: Since the assay measures the release of pNA, a standard curve of known pNA concentrations versus absorbance at 405 nm is essential for quantifying the amount of product formed. nihs.go.jp This allows for the conversion of absorbance units into molar concentrations of the product, which is then used to calculate enzyme activity. The absorbance maximum for pNA is around 380 nm, but measurements are often taken at 405 nm to minimize background absorbance from the intact substrate. diapharma.com

Enzyme Reference Standards: Where available, a reference standard of the enzyme with a known activity (e.g., in International Units) should be used to calibrate the assay. www.gov.br This allows for the expression of the results in standardized units and facilitates inter-laboratory comparisons. Commercial enzyme assay kits often include standards or controls with known quantities of the enzyme or reaction product for calibration. biocompare.com

Validation Procedures:

The validation of an this compound assay involves a systematic evaluation of its performance characteristics to ensure it is suitable for its intended purpose. wustl.edu Key validation parameters include:

Linearity: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate under initial velocity conditions. This is typically assessed by running the assay with a series of enzyme dilutions and plotting the activity versus concentration.

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). For example, a heparin assay showed a CV between series of 2.6% and within series of 2.3% at a specific concentration level. haemochrom.de

Accuracy: This is the closeness of the agreement between the measured value and the true or accepted reference value. It can be assessed by spiking samples with a known amount of the enzyme or product and measuring the recovery.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of enzyme activity that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. hcmr.gr For instance, a particular heparin assay allows for the detection of 0.05 IU/mL of heparin. haemochrom.de

Specificity: The ability of the assay to measure the intended enzyme activity in the presence of other components in the sample matrix. diapharma.com This is often evaluated by testing for interference from related enzymes or compounds.

The process of assay validation is often staged, starting from pre-study validation where the assay design and format are chosen, through to in-study validation to ensure the method remains acceptable during routine use. wustl.edu Any substantive changes to the assay, such as a change in reagents or platform, may require re-validation. wustl.edu

Validation ParameterDescriptionMethod of Assessment
LinearityThe ability to provide results that are directly proportional to the concentration of the analyte in the sample.Assaying a series of enzyme dilutions and plotting activity vs. concentration.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Calculating the coefficient of variation (CV) from replicate measurements.
AccuracyThe closeness of the test results obtained by the method to the true value.Spike-recovery experiments with known amounts of enzyme or product.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio analysis or statistical calculation based on the standard deviation of the blank.
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determining the lowest concentration on the standard curve that meets predefined criteria for accuracy and precision.
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Testing for cross-reactivity with related enzymes and interference from matrix components.

Iii. Kinetic Analysis of Enzyme Mediated H Gly Gly Pna Hcl Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate, substrate concentration, and two key parameters: Vmax and Km. wikipedia.org

The maximal velocity (Vmax) represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. These parameters are crucial for characterizing enzyme-substrate interactions.

For the hydrolysis of H-Gly-Gly-pNA HCl, these parameters can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. acs.org For instance, in a study on whole saliva, the hydrolysis of Gly-Gly-Gln-pNA, a similar substrate, yielded a Km value of 611 ± 28 µM, indicating the influence of amino acids on protease recognition. nih.gov In another example, the kinetic parameters for the hydrolysis of Gly-Pro-pNA by dipeptidyl peptidase IV (DPP-IV) were determined, highlighting the utility of such substrates in detailed kinetic analyses. rsc.org

Table 1: Michaelis-Menten Kinetic Parameters for Related p-Nitroanilide Substrates

EnzymeSubstrateKm (µM)Vmax (units)Reference
Whole Saliva ProteaseGly-Gly-Gln-pNA611 ± 28Not Specified nih.gov
Dipeptidyl Peptidase IVGly-Pro-pNA691.9Not Specified rsc.org
Lactobacillus helveticus PepXH-Gly-Pro-pNA·p-tosylateNot SpecifiedNot Specified plos.org

This table presents Km values for substrates structurally related to this compound, illustrating the range of affinities observed in different enzyme systems.

The catalytic efficiency, represented by the kcat/Km ratio, is a measure of how efficiently an enzyme converts a substrate into a product. wikipedia.org It is also known as the specificity constant and reflects both the binding affinity (Km) and the catalytic rate (kcat). nih.gov A higher kcat/Km value indicates a more efficient enzyme.

Table 2: Catalytic Efficiency of Enzymes with Related p-Nitroanilide Substrates

EnzymeSubstratekcat (s⁻¹)Km (M)kcat/Km (M⁻¹s⁻¹)Reference
Dipeptidyl Peptidase IVGly-Pro-pNANot SpecifiedNot Specified4.2 x 10⁵ oup.com
Mycobacterium tuberculosis DPPh-Gly-Pro-pNANot SpecifiedNot Specified10⁵ - 10⁷ biorxiv.org
Human PREPZ-Gly-Pro-pNANot SpecifiedNot Specified1.7 x 10⁴ oup.com

This table provides examples of catalytic efficiencies for various enzymes with related substrates, showcasing the utility of this parameter in characterizing enzyme performance.

Vmax and Km Determination for this compound

Elucidation of Enzyme Inhibition Mechanisms using this compound

This compound and similar chromogenic substrates are instrumental in studying enzyme inhibition, a process where a molecule, the inhibitor, binds to an enzyme and decreases its activity. wikipedia.orgpatsnap.com Understanding inhibition mechanisms is crucial in drug discovery and for elucidating metabolic pathways. patsnap.com

There are several types of reversible enzyme inhibition, each with distinct kinetic patterns: sigmaaldrich.com

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site. wikipedia.org This increases the apparent Km, but Vmax remains unchanged as the inhibition can be overcome by high substrate concentrations. wikipedia.org

Non-Competitive Inhibition: The inhibitor binds to an allosteric site, a location other than the active site, and can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org This reduces the Vmax, but the Km remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. libretexts.org This type of inhibition leads to a decrease in both Vmax and Km. libretexts.org

The hydrolysis of substrates like this compound in the presence of various inhibitors can be monitored to determine the type of inhibition by analyzing the changes in Vmax and Km. For instance, studies on gamma-glutamyl transpeptidase (GGT) using a related substrate, L-GpNA, in the presence of the inhibitor OU749, revealed an uncompetitive inhibition pattern. nih.gov

The inhibition constant (Ki) is a measure of the inhibitor's potency; it represents the concentration of inhibitor required to produce half-maximum inhibition. sigmaaldrich.com A lower Ki value indicates a more potent inhibitor. The Ki can be determined through kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations. For example, in the study of trypsin inhibition, Ki values for various inhibitors were determined using a p-nitroanilide substrate. tandfonline.com

Some inhibitors exhibit time-dependent inhibition, where the extent of inhibition increases with the pre-incubation time of the enzyme and inhibitor. sygnaturediscovery.com This can be due to a slow binding process or a covalent modification of the enzyme. nih.gov Reversibility studies are conducted to determine if the inhibitor binds covalently and permanently inactivates the enzyme (irreversible) or if its effects can be reversed upon its removal (reversible). sigmaaldrich.com

For example, the inhibition of dipeptidyl peptidase-IV (DPP-IV) by saxagliptin, studied using the substrate Gly-Pro-pNA, was found to be time-dependent and reversible. nih.govresearchgate.net The formation of the covalent enzyme-inhibitor complex was reversible with a dissociation rate constant (koff) of (5.5 ± 0.4) x 10⁻⁵ s⁻¹. nih.govresearchgate.net

Determination of Inhibition Constants (Ki)

Advanced Kinetic Models and Data Analysis Approaches

While the Michaelis-Menten model provides a fundamental framework for enzyme kinetics, a deeper understanding of the hydrolysis of this compound often necessitates the application of more sophisticated kinetic models and data analysis techniques. These advanced approaches allow for the elucidation of multi-step reaction pathways, the identification of rate-limiting steps, and the characterization of complex enzyme-substrate or enzyme-inhibitor interactions.

One key area of advanced analysis is pre-steady-state kinetics . By monitoring the enzymatic reaction on a millisecond timescale, researchers can observe the initial "burst" of product formation, which corresponds to the first turnover of the enzyme. For chromogenic substrates like this compound, this involves detecting the rapid release of p-nitroaniline (pNA) before the enzyme reaches a steady state. Analysis of this burst phase can reveal the rate of the acylation step (formation of a covalent enzyme-intermediate complex) and the deacylation step (hydrolysis of the intermediate and release of the final product). For instance, in studies of similar substrates like Gly-Pro-pNA, a burst of product release indicated that the deacylation half-reaction was rate-limiting. researchgate.net Furthermore, observing a burst amplitude that significantly exceeds the enzyme concentration can suggest a more complex branching deacylation pathway. researchgate.net

Multi-substrate reaction models , such as the Ping-Pong Bi-Bi mechanism, are also crucial, particularly when this compound or its constituent parts are involved in transpeptidation reactions. In this mechanism, the enzyme binds the first substrate (a donor) and releases the first product before binding the second substrate (an acceptor). For example, in reactions catalyzed by γ-Glutamyl Transpeptidase (GGT), the dipeptide glycyl-glycine (glygly) can act as an acceptor substrate. nih.gov In such a system, H-Gly-Gly-pNA would be the γ-glutamyl donor. The kinetics fit a rate equation for a ping-pong mechanism, which can be confirmed by observing parallel lines in double reciprocal plots (Lineweaver-Burk plots) of reaction velocity versus substrate concentration. nih.gov This analysis allows for the determination of kinetic parameters for both the donor and acceptor substrates. nih.gov

The following table presents kinetic data from a study on GGT, where L-γ-glutamyl-p-nitroanilide (L-GpNA) served as the donor substrate and glycyl-glycine (glygly) as the acceptor. This illustrates the type of data generated when applying a ping-pong kinetic model.

Table 1: Kinetic Parameters for GGT-Mediated Hydrolysis and Transpeptidation

Substrate (Donor)AcceptorVmax (nmol/min/mg)Km (mM)
L-GpNAWater (Hydrolysis)1100 ± 400.44 ± 0.04
L-GpNAGlycyl-glycine1400 ± 1000.52 ± 0.09

This table is based on research findings on the hydrolysis of L-GpNA in the presence and absence of the acceptor glycyl-glycine, demonstrating the application of advanced kinetic models. nih.gov The data show an increase in the maximal velocity (Vmax) in the presence of the acceptor substrate.

Advanced data analysis of reaction progress curves provides another layer of insight. Instead of relying solely on initial rates, the entire time course of pNA production is fitted to integrated rate equations. This approach is particularly powerful for studying enzymes that exhibit time-dependent inhibition or substrate inhibition. rsc.orgrsc.org For reversible covalent inhibitors, fitting progress curves to specific kinetic equations can yield rate constants for both the initial binding step (Ki) and the subsequent covalent modification step (kinact). rsc.org

Solvent kinetic isotope effect (SKIE) studies represent a further advanced technique. By comparing reaction rates in water (H₂O) and deuterium (B1214612) oxide (D₂O), researchers can determine if a proton transfer is involved in the rate-determining step of the reaction. researchgate.net A significant SKIE (a ratio of rates in H₂O vs. D₂O greater than 1) for kcat or kcat/Km suggests that bond-making or bond-breaking involving a proton is kinetically significant, providing crucial details about the chemical mechanism of hydrolysis. researchgate.net For the related substrate Gly-Pro-pNA, SKIE studies revealed that kinetically significant proton transfers contribute to rate limitation during both the formation and hydrolysis of the acyl-enzyme intermediate. researchgate.net

The following table shows kinetic parameters for the enzyme X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX) with various p-nitroanilide substrates, illustrating how kinetic data can be used to compare substrate specificity and catalytic efficiency, a common goal of detailed kinetic analysis.

Table 2: Kinetic Parameters of PepX for Various p-Nitroanilide Substrates

SubstrateKm (mM)Vmax (µkat/mg)Vmax/Km (L·s⁻¹·kg⁻¹)
H-Ala-Pro-pNA1.3 ± 0.110.3 ± 0.27923
H-Arg-Pro-pNA1.3 ± 0.16.1 ± 0.24692
H-Gly-Pro-pNA·p-tosylate11.3 ± 1.15.4 ± 0.2478

This table is adapted from research on PepX from Lactobacillus helveticus. plos.org The data demonstrate how kinetic parameters are determined for a series of related substrates to probe enzyme specificity.

By employing these advanced models and analytical methods, a comprehensive picture of the enzymatic hydrolysis of this compound can be constructed, moving beyond simple rate measurements to a mechanistic understanding of the catalytic process.

Iv. Substrate Specificity and Structure Activity Relationship Studies with H Gly Gly Pna Hcl

Comparative Analysis of H-Gly-Gly-pNA HCl with Other pNA-Peptide Substrates

The enzymatic response to this compound is best understood when compared against a panel of related pNA-peptide substrates. Such comparative studies reveal crucial details about an enzyme's active site preferences, including the influence of the peptide's length, the specific amino acid sequence, and the stereochemistry of the constituent amino acids.

Studies on various peptidases have shown that extending the peptide chain can dramatically enhance substrate specificity. researchgate.net For instance, with α-chymotrypsin, increasing the peptide length of a substrate from Suc-Phe-pNA to Suc-Ala-Ala-Pro-Phe-pNA leads to a significant increase in the catalytic rate constant (k₂). researchgate.net Similarly, for human β-tryptase, modifying the amino acid at the P₄ position to be more hydrophobic significantly boosts the kcat/Km value, demonstrating the importance of residues distant from the cleavage site. researchgate.net

In the context of glycyl-specific enzymes, a direct comparison between Gly-pNA and Gly-Gly-pNA can be illustrative. Research on PhTET4, a glycyl-specific aminopeptidase (B13392206) from Pyrococcus horikoshii, showed that the enzyme could hydrolyze both substrates. asm.orgnih.gov However, the activity against the dipeptide substrate Gly-Gly-pNA was only about 10% of the total activity observed with the monoacyl compound Gly-pNA. asm.org This indicates a strong preference for a single N-terminal glycine (B1666218) residue and suggests that the additional glycine residue in H-Gly-Gly-pNA may not be optimally accommodated in the active site of this particular enzyme. This enzyme showed no detectable hydrolytic activity against a wide array of other L-aminoacyl-pNA substrates, underscoring its strict specificity for glycine at the N-terminus. asm.orgnih.gov

The following table presents the relative activity of the PhTET4 enzyme on various pNA-conjugated substrates, highlighting its remarkable specificity.

Table 1: Substrate Specificity of PhTET4 using Aminoacyl-pNA and Aminoacyl-AMC Conjugates. asm.orgnih.gov
SubstrateRelative Activity (%)
Gly-pNA100
Gly-Gly-pNA10
L-Ala-pNA0
L-Leu-pNA0
L-Phe-pNA0
L-Pro-pNA0
L-Arg-pNA0
L-Lys-pNA0
L-Asp-pNA0
L-Glu-pNA0
Other L-aminoacyl-pNA/AMC0
D-Ala-pNA0

This demonstrates that for PhTET4, both sequence and length are critical; the enzyme is not only specific for N-terminal glycine but is also more efficient with a shorter substrate. asm.org

Enzymatic reactions are typically highly stereospecific, meaning they preferentially act on one stereoisomer over another. This principle is fundamental in understanding enzyme mechanisms. The action of peptidases on substrates like this compound is generally specific to L-amino acids, which are the building blocks of most natural proteins.

To investigate this, researchers often use synthetic substrates containing D-amino acids. For example, the glycyl-specific aminopeptidase PhTET4 was tested against D-Ala-pNA to see if it exhibited any D-stereospecificity. asm.org The results showed that PhTET4 was completely unable to cleave the D-alanine substrate, confirming that the enzyme is strictly L-stereospecific and devoid of D-stereospecificity. asm.org While H-Gly-Gly-pNA itself contains the achiral glycine, this study on a closely related substrate and a highly specific enzyme underscores the general expectation that any chiral amino acids within an analogous substrate would need to be in the L-conformation for hydrolysis to occur. In contrast, some bacterial enzymes, such as the D-stereospecific amidohydrolase from Streptomyces sp. 82F2, are known to specifically recognize and react with D-amino acid derivatives. nih.gov

Influence of Peptide Length and Amino Acid Sequence on Enzyme Recognition

Identification of Glycyl-Specific Peptidases and Aminopeptidases

This compound and its simpler analog, Gly-pNA, are instrumental as probes for discovering and characterizing enzymes that exhibit a specific affinity for cleaving peptide bonds C-terminal to an N-terminal glycine residue.

The use of a library of chromogenic substrates, each with a different amino acid linked to pNA, is a common strategy for determining the substrate specificity of a newly isolated peptidase. When an enzyme demonstrates significant activity exclusively or predominantly with Gly-pNA or Gly-Gly-pNA out of a broad array of substrates, it is a strong indicator of a glycyl-specific peptidase. asm.orgnih.gov

The characterization of PhTET4 is a clear example of this application. nih.gov Initial screening with a wide range of aminoacyl-pNA and aminoacyl-AMC conjugates revealed weak catalytic activity only towards Gly-pNA. nih.gov Further optimization of reaction conditions (specifically, the addition of Ni²⁺ ions) significantly enhanced this activity, but the enzyme remained strictly specific for Gly-pNA, with no hydrolysis of any other tested amino acid substrate. asm.orgnih.gov Subsequent testing with H-Gly-Gly-pNA confirmed the enzyme's capacity for glycine cleavage in a peptide context, solidifying its identity as a glycyl-specific aminopeptidase. asm.org

The identification of enzymes that hydrolyze H-Gly-Gly-pNA leads to their classification into specific enzyme families. The aforementioned PhTET4 from Pyrococcus horikoshii belongs to the M42 family of metallopeptidases, also known as TET peptidases. nih.gov This enzyme was identified as the first known peptidase with exclusive activity toward N-terminal glycine residues. nih.govresearchgate.net Unlike other peptidases in its family which are typically activated by cobalt, PhTET4 is uniquely activated by nickel ions. nih.gov

Other enzyme families also show activity towards glycine-containing substrates, though not always with the strict specificity of PhTET4. For example, dipeptidyl peptidase IV (DPP-IV), a serine protease, readily cleaves substrates with the sequence Gly-Pro-pNA. nih.gov While its primary specificity is for proline at the P1' position, the N-terminal glycine is a common feature of its substrates. nih.govmdpi.com The binding affinity of peptides to DPP-IV is strongly influenced by the amino acid at the second N-terminal position, with the preference order being Pro > Ala > Gly. mdpi.com This demonstrates that while enzymes from different families might cleave glycine-containing substrates, their precise specificities and efficiencies can vary significantly.

Table 2: Examples of Enzyme Families with Activity Towards Glycine-Containing pNA Substrates
Enzyme/FamilyExample Substrate(s)General SpecificityReference
M42 Aminopeptidase (PhTET4)Gly-pNA, Gly-Gly-pNAStrictly specific for N-terminal Glycine. asm.orgnih.gov
Serine Protease (DPP-IV)Gly-Pro-pNASpecific for Proline at P1' position, accepts Glycine at P2'. nih.govmdpi.com
Serine Protease (α-Chymotrypsin)Suc-Gly-Gly-Phe-pNAPrefers large hydrophobic residues (e.g., Phe) at P1 position. tandfonline.com

This compound as a Probe for N-terminal Glycine Cleavage Activity

Rational Design of Peptide Substrates Based on this compound Scaffold

The this compound structure serves as a fundamental scaffold for the rational design of new peptide substrates. By systematically modifying this basic structure, researchers can create probes to explore the active sites of enzymes, develop more specific substrates for particular targets, or even convert a substrate into an inhibitor. oup.comacs.org

Structure-activity relationship (SAR) studies are central to this process. mdpi.com Starting with the this compound template, one could:

Modify the P1' Residue: Replace the second glycine with various other L- or even D-amino acids to probe the S1' subsite of a target peptidase. This would reveal which residues are tolerated or preferred at this position, refining the enzyme's specificity profile.

Extend the Peptide Chain: Synthesize longer peptides, such as H-X-Gly-Gly-pNA or H-Gly-Gly-X-pNA (where X is another amino acid), to investigate how interactions at the S2' or S3' subsites influence binding and catalysis. researchgate.net This approach is crucial for understanding enzymes with extended substrate-binding sites. pnas.org

Introduce Unnatural Amino Acids: Incorporate non-proteinogenic amino acids or chemical modifications into the peptide backbone. This can enhance substrate stability against non-target proteases or introduce conformational constraints to improve binding affinity and specificity for the target enzyme. mdpi.com

For example, the principles used to design a proline-specific cathepsin L mutant could be applied in reverse. biorxiv.org Researchers identified key residues in the S2 pocket that determine specificity and mutated them to favor proline. biorxiv.org Similarly, by understanding the S1 and S1' pockets of a glycyl-specific peptidase that cleaves H-Gly-Gly-pNA, one could rationally design a new peptide sequence on the pNA scaffold to create a highly selective and efficient substrate for that specific enzyme. This rational design process is a powerful strategy for developing tailored chemical tools for enzymology. nih.gov

V. Applications of H Gly Gly Pna Hcl in Enzyme Characterization and Discovery

Purification and Characterization of Novel Proteolytic Enzymes using H-Gly-Gly-pNA HCl

The search for and characterization of new proteases with specific activities is a fundamental aspect of enzyme discovery. This compound serves as a specific substrate to identify and isolate enzymes capable of cleaving Gly-Gly peptide bonds.

This compound is employed to screen biological extracts for specific peptidase activity. For instance, in the characterization of a glycyl-specific TET aminopeptidase (B13392206) from the hyperthermophilic archaeon Pyrococcus horikoshii (PhTET4), a range of chromogenic substrates were used to determine the enzyme's specificity. nih.gov While the enzyme showed the highest activity towards Gly-pNA, it also demonstrated significant, albeit lower, activity against Gly-Gly-pNA, corresponding to about 10% of the activity observed with the monoacyl substrate. nih.gov This demonstrates the utility of Gly-Gly-pNA in identifying and confirming the substrate preference of enzymes that act on N-terminal glycine (B1666218) residues, particularly those that can process short peptides. nih.gov The general principle involves incubating the biological sample with the substrate and measuring the release of p-nitroaniline at 405 nm. nih.govcaymanchem.comacs.org

During the purification of a novel enzyme, this compound is used to track enzymatic activity across different purification steps. The process typically involves subjecting a crude cell extract to a series of chromatographic techniques, such as ion exchange or size exclusion chromatography. nih.govoup.comulisboa.pt Fractions are collected at each stage and assayed for their ability to hydrolyze this compound. The specific activity, which is the enzyme activity per unit of total protein, is calculated for each fraction. oup.comtandfonline.com Fractions exhibiting the highest specific activity are pooled and advanced to the next purification step. This methodical approach ensures the progressive enrichment of the target enzyme. nih.govtandfonline.com

The following table illustrates a representative purification summary for a hypothetical protease that hydrolyzes this compound, based on common purification schemes. nih.govtandfonline.com

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Crude Extract 20004000.21001
Ammonium Sulfate Precipitation 5003200.64803.2
DEAE-Sepharose Chromatography 802403.06015
Phenyl-Sepharose Chromatography 1518012.04560
Superose 12 Gel Filtration 412030.030150

Identification of Enzymatic Activity in Biological Samples

Investigating Regulatory Mechanisms of Peptidase Activity

Understanding how peptidase activity is regulated is crucial for elucidating its biological role. This compound can be used in kinetic assays to study the effects of various molecules, such as metal ions and allosteric modulators, on enzyme function.

Many peptidases are metalloenzymes that require metal ions as cofactors for their catalytic activity. acs.orgresearchgate.net The influence of different metal ions on the hydrolysis of the Gly-Gly bond can be systematically investigated. Studies on cerebral peptidases, for example, have shown that cobalt ions (Co²⁺) specifically enhance the hydrolysis of the diglycine residue within a larger peptide. ebm-journal.org In the absence of added cobalt, the diglycinase activity is measurable but very low, likely due to pre-existing tissue cobalt. ebm-journal.org The glycyl-specific aminopeptidase PhTET4, which cleaves Gly-Gly-pNA, was identified as a cobalt-activated enzyme, and its activity was further characterized in the presence of nickel ions (Ni²⁺). nih.gov The effect of various metal ions can be quantified by measuring the rate of H-Gly-Gly-pNA hydrolysis in their presence.

The table below summarizes the typical effects of different metal ions on the activity of a peptidase that hydrolyzes glycyl-diglycine. ebm-journal.org

Metal Ion (Cofactor)ConcentrationEffect on Hydrolysis of Glycyl-diglycine
None (Control) -Baseline activity
Cobalt (Co²⁺) LowStrong activation; promotes complete hydrolysis
Manganese (Mn²⁺) VariousMinimal effect
Copper (Cu²⁺) LowMinimal effect
Magnesium (Mg²⁺) VariousNo effect
Molybdate (MoO₄²⁻) VariousNo effect

Allosteric modulators regulate enzyme function by binding to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency. scribd.comnih.gov These modulators can be either activators (positive modulators) or inhibitors (negative modulators). nih.gov While specific studies detailing the allosteric modulation of enzymes using this compound are not prominent, the substrate is well-suited for such investigations. By measuring the kinetics of H-Gly-Gly-pNA hydrolysis in the presence of a potential modulator, changes in key kinetic parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km) can be determined. For example, a positive allosteric modulator might increase the enzyme's affinity for the substrate (decrease Km) or increase its catalytic rate (increase Vmax), leading to a higher rate of pNA release. nih.govportlandpress.com

The expected kinetic changes are outlined in the conceptual table below.

Type of Allosteric ModulatorExpected Effect on KmExpected Effect on VmaxOverall Impact on Catalytic Efficiency (Vmax/Km)
Positive Allosteric Modulator DecreaseIncreaseIncrease
Negative Allosteric Modulator IncreaseDecreaseDecrease

Effects of Metal Ions and Cofactors on this compound Hydrolysis

Development of High-Throughput Screening (HTS) Assays

This compound is an effective substrate for the development of high-throughput screening (HTS) assays. nih.gov These assays are designed to rapidly test thousands of compounds for their ability to inhibit or activate a specific enzyme. researchgate.netplos.org The simplicity of the colorimetric readout, where product formation is directly proportional to a change in absorbance, makes it highly compatible with automated, microplate-based screening platforms. nih.govsigmaaldrich.com An HTS assay using H-Gly-Gly-pNA could be configured to screen a chemical library for inhibitors of a known peptidase that cleaves the Gly-Gly motif. Such screens are pivotal in the early stages of drug discovery. researchgate.netplos.org The assay is performed by incubating the enzyme, substrate, and test compound together and measuring the amount of p-nitroaniline produced. nih.govnih.gov A reduction in color development compared to a control without the test compound indicates potential inhibition.

The components of a typical HTS assay for inhibitors are detailed below.

ComponentPurposeExample
Target Enzyme The peptidase whose activity is being measured.A purified peptidase known to hydrolyze Gly-Gly bonds.
Substrate The molecule cleaved by the enzyme to produce a signal.This compound
Test Compounds A library of small molecules to be screened for inhibitory activity.Chemical library collections.
Buffer System Maintains optimal pH and ionic strength for the enzyme.Tris-HCl or Phosphate buffer at optimal pH. nih.gov
Microplate A multi-well plate (e.g., 96- or 384-well) for running many reactions simultaneously. nih.govsigmaaldrich.comBlack or clear 384-well plates. nih.gov
Detection Instrument A microplate reader capable of measuring absorbance at 405 nm.Spectrophotometric plate reader. nih.gov

Adaptation for Automated Assay Platforms

The simple, robust nature of assays using this compound and similar chromogenic substrates makes them highly amenable to adaptation for automated and high-throughput screening (HTS) platforms. wustl.edu The primary advantage is the direct correlation between enzyme activity and the production of a colored product, which can be measured without complex secondary reactions.

Adaptation to automated platforms typically involves miniaturizing the assay into a microtiter plate format (e.g., 96, 384, or 1536-well plates). nih.govnih.gov This process leverages robotic liquid handling systems for the precise and rapid dispensing of reagents, including the this compound substrate, enzyme preparations, and libraries of potential inhibitors or activators. wustl.edu

A typical automated workflow is as follows:

Robotic systems dispense a defined volume of test compounds (e.g., from a chemical library) and control solutions (positive and negative controls) into the wells of a microtiter plate.

A solution containing the target enzyme is added to each well, and the plate is incubated for a predetermined period.

The enzymatic reaction is initiated by the addition of the this compound substrate solution.

After a specific incubation time, an automated plate reader measures the absorbance of each well at 405 nm to quantify the amount of released p-nitroaniline.

This high-throughput format allows for the screening of thousands to millions of compounds per day, facilitating the discovery of novel enzyme modulators. nih.gov

Statistical Validation of Assay Performance Parameters

For an HTS assay to be reliable, it must undergo rigorous statistical validation to ensure its performance is robust and reproducible. nih.gov Several key parameters are used to assess the quality of an assay intended for screening, including one utilizing this compound. nih.govnih.gov

Key Statistical Metrics for HTS Assay Validation:

ParameterDescriptionFormulaAcceptance Criteria for a "Good" Assay
Z'-Factor A coefficient that reflects both the dynamic range of the signal and the data variation. It is a measure of the separation between the positive and negative control signals. nih.govwikipedia.org Z' = 1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Coefficient of Variation (CV) A measure of the relative variability of data within a sample group. It is used to assess the precision and reproducibility of the assay measurements. selvita.comCV < 10-20% is generally considered acceptable for biochemical assays. selvita.comeu-openscreen.eu
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control. It indicates the magnitude of the assay signal above the baseline. nih.govS/B > 3 is often cited as a rule of thumb. nih.gov

The validation process involves running the assay with multiple replicates of positive controls (maximum enzyme activity) and negative controls (no enzyme activity) to calculate these parameters. selvita.com An assay using this compound would be deemed suitable for HTS if it consistently meets these statistical criteria, ensuring that "hits" (i.e., compounds that modulate enzyme activity) can be identified with a high degree of confidence. nih.gov

Elucidating Biochemical Pathways and Protein Processing Events

Role in Studies of Proteolytic Cascades

Proteolytic cascades are fundamental to many biological processes, including blood coagulation, the complement system, and apoptosis, where the activation of one protease triggers the activation of the next in a sequential chain. frontiersin.orgcapes.gov.braai.org Chromogenic substrates like this compound can be instrumental in dissecting these complex pathways by allowing researchers to monitor the activity of specific enzymes within the cascade.

For instance, if a newly discovered protease in a cascade is hypothesized to cleave its target after a Gly-Gly sequence, this compound can be used as a tool to:

Identify Activators: By incubating an inactive precursor of the protease (a zymogen) with potential upstream activators, the generation of activity can be continuously monitored by the cleavage of this compound. capes.gov.br

Characterize Enzyme Kinetics: Once a protease is activated, this compound can be used to determine its kinetic parameters (Km and kcat), providing insight into its catalytic efficiency. capes.gov.br

Screen for Inhibitors: The substrate can be used in HTS campaigns to identify specific inhibitors of a particular protease within the cascade, which can be valuable as research tools or potential therapeutic agents. aai.org

A study on the proteolytic cascade in the stratum corneum, for example, used various p-nitroanilide substrates to characterize the activity and activation mechanisms of human kallikreins, demonstrating how these tools can unravel the interplay between different proteases. capes.gov.br

Analysis of Peptide Processing and Degradation in vitro

The stability and processing of peptides are critical for their biological function. In vitro degradation assays are used to understand how proteins and peptides are broken down by proteases. This compound can be employed in such assays to study enzymes that specifically recognize and cleave Gly-Gly bonds. nih.gov

These studies often involve incubating the substrate with purified enzymes, cell lysates, or tissue extracts and measuring the rate of p-nitroaniline release over time. nih.govlife-science-alliance.orgresearchgate.net This approach can quantify the proteolytic activity present in a biological sample. For example, research into nonspecific peptide degradation by different cell types has shown that the rate of breakdown is highly dependent on the peptide's terminal amino acids and chemical modifications. acs.org While those studies used libraries of different peptides, a similar principle applies to using this compound to probe for specific dipeptidyl peptidase or aminopeptidase activity.

Example of a Hypothetical in vitro Degradation Study:

To quantify the activity of a putative "Gly-Gly dipeptidase" in a cell lysate, an experiment could be designed as follows:

Time (minutes)Absorbance at 405 nm (Control - no lysate)Absorbance at 405 nm (Test - with lysate)Net pNA Release (Test - Control)
00.0500.0510.001
100.0520.1550.103
200.0530.2600.207
300.0550.3640.309
400.0560.4680.412
500.0580.5700.512
600.0590.6710.612

This data would allow for the calculation of the enzymatic activity in the lysate, providing quantitative insights into how a cell type might process peptides containing a Gly-Gly motif. Such analyses are crucial for understanding protein turnover and the regulation of bioactive peptides.

Vi. Advanced Methodologies Integrating H Gly Gly Pna Hcl Assays

Coupled Enzyme Assays for Indirect Detection of Hydrolysis Products

Coupled enzyme assays offer an ingenious method for detecting the products of H-Gly-Gly-pNA HCl hydrolysis when direct measurement is not feasible or when the primary enzymatic reaction does not produce a convenient reporter molecule. In this approach, the product of the first enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which in turn generates a readily detectable signal. nih.gov

A prime example of this strategy is seen in assays for aminopeptidase (B13392206) P, which cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline (e.g., Gly-Pro-pNA). tandfonline.com While the primary enzyme releases Gly-Pro, a secondary enzyme, proline iminopeptidase, can be introduced to the system. This coupling enzyme specifically hydrolyzes the Gly-Pro dipeptide, releasing proline and a chromogen that can be measured. tandfonline.com This principle can be adapted for this compound assays where the initial product, Gly-Gly, could be acted upon by a specific dipeptidase in a secondary reaction to generate a signal.

The key advantage is versatility; by choosing an appropriate coupling enzyme, the assay can be tailored to measure specific hydrolysis products indirectly. nih.govtandfonline.com

Table 1: Principle of a Hypothetical Coupled Enzyme Assay for this compound

Component Role Detection Principle
Enzyme of Interest Hydrolyzes this compound Releases Gly-Gly and p-nitroaniline (pNA).
This compound Primary Substrate Cleaved by the enzyme of interest.
Gly-Gly Dipeptidase Coupling Enzyme Hydrolyzes the Gly-Gly dipeptide product.

| Developer Reagent | Signal Generator | Reacts with a product of the secondary reaction (e.g., glycine) to produce a colored or fluorescent signal. |

Mass Spectrometry-Based Approaches for Product Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides unambiguous identification and precise quantification of molecules by measuring their mass-to-charge ratio (m/z). mdpi.com In the context of this compound assays, MS-based methods, often coupled with liquid chromatography (LC-MS), offer significant advantages over traditional spectrophotometry. rsc.org

Instead of relying solely on the detection of the pNA chromophore, LC-MS can simultaneously monitor the substrate (H-Gly-Gly-pNA), the dipeptide product (Gly-Gly), and the pNA product. rsc.org This allows for a comprehensive analysis of the reaction, confirming the identity of hydrolysis products and avoiding false positives that can occur with compounds that absorb light at similar wavelengths to pNA. mdpi.com For example, in a study of a related substrate, Pro-Gly-Pro, MS analysis definitively identified the cleavage products by their mass, and tandem MS (MS/MS) confirmed the sequence by analyzing fragmentation patterns. pnas.org A similar approach can be used to confirm that an enzyme cleaves H-Gly-Gly-pNA to produce Gly-Gly (m/z 133.05) and pNA (m/z 138.04).

This technique is particularly valuable for kinetic studies and for screening enzyme inhibitors, as it provides highly specific and reliable data. mdpi.comrsc.org

Table 2: Expected Mass-to-Charge Ratios (m/z) for H-Gly-Gly-pNA Hydrolysis Products in MS

Compound Formula Expected m/z [M+H]⁺ Role in Assay
H-Gly-Gly-pNA C₁₂H₁₄N₄O₄ 281.11 Substrate
Gly-Gly C₄H₈N₂O₃ 133.05 Hydrolysis Product

Note: The exact m/z value can vary slightly based on ionization and isotopic distribution.

Chromatographic Techniques for Separation and Analysis of Hydrolysis Products

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are essential for the physical separation, identification, and quantification of the components in an enzymatic reaction mixture. researchgate.net In an this compound assay, HPLC can effectively separate the substrate, the peptide product (Gly-Gly), and the chromogenic product (pNA) based on their different physicochemical properties, such as polarity. nih.govresearchgate.net

Typically, a reverse-phase HPLC method is used, where a nonpolar stationary phase (like a C18 column) separates molecules based on their hydrophobicity. nih.gov In such a system, the highly polar Gly-Gly dipeptide would elute first, followed by the more hydrophobic H-Gly-Gly-pNA substrate and the p-nitroaniline product. By comparing the retention times of the peaks in the reaction mixture to those of known standards, each component can be unequivocally identified. ifsc.edu.br The area under each peak is proportional to its concentration, allowing for precise quantification of both substrate depletion and product formation over time. nih.govacs.org This provides a detailed profile of the enzymatic reaction, surpassing the single data point offered by a simple colorimetric reading. mdpi.com

Table 3: Example of a Reverse-Phase HPLC Method for Analyzing H-Gly-Gly-pNA Hydrolysis

Parameter Description Purpose
Stationary Phase (Column) Reverse-Phase C18 Separates compounds based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile/Water gradient with an additive like trifluoroacetic acid (TFA). nih.gov Elutes compounds from the column; the gradient allows for separation of compounds with varying polarities.
Detection UV Detector (e.g., at 220 nm for peptide bonds and 405 nm for pNA). core.ac.uk Quantifies the amount of each separated compound.

| Analysis | Comparison of retention times and peak areas with standards. ifsc.edu.br | Identifies and quantifies substrate and products. |

Application of Fluorescence-Based Detection Methods

While the standard assay relies on the chromogenic properties of pNA, its detection can also be approached using fluorescence, which often provides significantly higher sensitivity. mdpi.com This can be achieved in several ways.

Firstly, the released p-nitroaniline product itself exhibits fluorescence under certain conditions, such as UV irradiation, allowing for fluorometric measurement. medchemexpress.com More advanced methods involve designing sensor systems where the fluorescence is modulated by the enzymatic reaction. One such strategy uses a conjugated polyelectrolyte whose natural fluorescence is quenched by a pNA-labeled peptide substrate. nih.gov When an enzyme cleaves the peptide, the pNA-containing fragment is released, which reverses the quenching and leads to a "turn-on" fluorescence signal. nih.gov This method can detect enzyme activity at nanomolar concentrations. nih.gov

Secondly, the principle of Förster Resonance Energy Transfer (FRET) can be applied. In a FRET assay, a peptide substrate is synthesized with a fluorescent donor on one side of the cleavage site and a quencher molecule on the other. cpcscientific.com While the peptide is intact, the quencher suppresses the donor's fluorescence. Upon enzymatic cleavage, the donor and quencher are separated, resulting in a measurable increase in fluorescence. bachem.com While H-Gly-Gly-pNA itself is not a FRET pair, the p-nitro group in related structures like 4-nitro-phenylalanine can act as an efficient FRET acceptor (quencher) when paired with a suitable fluorescent donor like 2-aminobenzoyl (Abz). cpcscientific.combachem.com This FRET-based approach is widely used for creating highly sensitive and specific protease assays.

Table 4: Comparison of Detection Methods for pNA-Based Assays

Method Principle Advantages Disadvantages
Chromogenic Measures absorbance of light by pNA (~405 nm). medchemexpress.eu Simple, inexpensive, widely used. Lower sensitivity, potential for interference from other absorbing compounds. rsc.orgnih.gov
Fluorogenic (Direct) Measures the intrinsic fluorescence of pNA. medchemexpress.com Higher sensitivity than absorbance. Requires a spectrofluorometer; pNA's quantum yield may be low.
Fluorogenic (Turn-on Sensor) Cleavage of a pNA-peptide reverses quenching of a reporter fluorophore. nih.gov Very high sensitivity, real-time monitoring. Requires synthesis of a complex three-part system (polymer, substrate, enzyme).

| FRET | Cleavage separates a fluorophore-quencher pair, increasing fluorescence. bachem.com | High sensitivity, specific, suitable for high-throughput screening. | Requires custom synthesis of a FRET peptide substrate where pNA or a derivative acts as the quencher. |

Vii. Future Directions and Emerging Research Avenues

Development of Next-Generation Glycyl-Specific Chromogenic Substrates

While H-Gly-Gly-pNA HCl is a valuable tool, the quest for superior analytical performance drives the development of next-generation chromogenic substrates. The focus of this research is to create novel compounds with improved characteristics such as heightened sensitivity, greater enzyme specificity, and diverse signaling mechanisms. globalgrowthinsights.com

Future substrates are being engineered to overcome the limitations of traditional p-nitroanilide (pNA) based compounds. Key areas of innovation include:

Enhanced Sensitivity and Specificity: Researchers are designing substrates that produce more distinct color changes and are effective across a wider array of enzymes, thereby improving the accuracy of diagnostic tests. globalgrowthinsights.com Modifications to the peptide sequence are a primary strategy. While the Gly-Gly motif offers a degree of specificity, researchers are exploring longer or more complex peptide chains that mimic the natural cleavage sites of specific proteases more closely. nih.gov This approach aims to minimize off-target cleavage and enhance the substrate's specificity for a single protease or a narrow family of proteases. For instance, studies have shown that altering the amino acids at positions P2 and P3 can significantly influence which protease will cleave the substrate. portlandpress.com

Hybrid Substrate Technologies: A significant trend is the development of dual-signal substrates that are both chromogenic and fluorogenic. figshare.comnih.govacs.org These substrates offer greater versatility, allowing for detection via standard spectrophotometry or more sensitive fluorescence-based methods. This can dramatically lower detection limits, with some novel tripeptide substrates enabling the detection of proteases like thrombin and factor Xa at femtomolar concentrations. figshare.comnih.govacs.org

Novel Chromophores: Beyond pNA, scientists are investigating alternative chromogenic leaving groups. The goal is to identify molecules that offer a higher molar extinction coefficient, resulting in a stronger color signal per enzymatic reaction, or a shift in absorption wavelength to avoid interference from other components in a biological sample. frontiersin.org Multi-colored chromogenic substrates are also being developed, which could allow for multiplexed assays where several enzyme activities are measured simultaneously in a single sample. researchgate.net

The table below outlines some of the key developmental directions for next-generation glycyl-specific substrates.

Development AreaObjectiveExample AdvancementPotential Impact
Peptide Backbone Modification Increase enzyme specificity and reaction rate.Synthesizing peptides that more closely mimic the natural cleavage sites of target proteases. nih.govReduced off-target activity, enabling more accurate profiling of specific proteases in complex mixtures.
Hybrid Signal Moieties Enhance detection sensitivity and assay flexibility.Creating substrates that release both a chromophore and a fluorophore upon cleavage. acs.orgLower limits of detection (down to fM range) and applicability in both colorimetric and fluorescence-based assays. nih.gov
Alternative Chromophores Improve signal intensity and reduce background interference.Developing substrates with novel leaving groups that have higher molar absorptivity or different spectral properties than pNA. frontiersin.orgresearchgate.netStronger signals for low-activity enzymes and reduced interference from biological sample components.
Multiplexing Capability Enable simultaneous analysis of multiple enzymes.Designing a panel of substrates with spectrally distinct chromophores (e.g., red, green, blue). researchgate.netHigher throughput analysis and a more comprehensive view of enzyme activity in a single experiment.

Integration with Systems Biology Approaches for Protease Network Analysis

The focus of modern biology is shifting from the study of individual molecules to understanding complex interaction networks. In this context, proteases are viewed as key nodes in intricate signaling and regulatory pathways. The entirety of proteases in an organism, known as the "degradome," is a major area of systems biology research. Simple chromogenic substrates like this compound are being integrated into these larger-scale analyses.

While a single substrate cannot delineate an entire protease network, it can serve as a valuable component in a broader strategy. By using a library of substrates, including general ones like this compound and others with high specificity, researchers can generate a "proteolytic signature" or profile of a given biological sample, such as blood serum or bronchoalveolar lavage fluid. researchgate.net This signature provides a snapshot of the active proteases within that complex biological milieu. researchgate.net

This approach has several future implications:

Disease Biomarker Discovery: Comparing the proteolytic profiles of healthy versus diseased tissues can reveal unique signatures associated with specific pathologies like cancer or neurodegenerative disorders. researchgate.net These signatures can then be used to develop new diagnostic tools.

Therapeutic Monitoring: Changes in a patient's proteolytic signature in response to treatment could serve as an indicator of therapeutic efficacy.

Drug Development: Understanding the differential proteolytic activities in various tissues can be used to design and optimize tissue-specific prodrugs, which are activated only at the desired site of action by local proteases. researchgate.net

The integration of data from chromogenic substrate assays with other "omics" data (e.g., genomics, proteomics, metabolomics) will provide a more holistic understanding of how protease networks are regulated and how they contribute to health and disease.

Advancements in Automated Assay Technologies for Enhanced Throughput and Precision

The need to screen large numbers of samples, whether for drug discovery, clinical diagnostics, or directed enzyme evolution, has driven the automation of protease assays. globalgrowthinsights.comresearchgate.net The simple, colorimetric readout provided by this compound makes it exceptionally well-suited for adaptation to high-throughput screening (HTS) platforms. rsc.org

Future developments in this area are focused on several key aspects:

Miniaturization and Robotics: Assays are increasingly being performed in 96-well or 384-well microplate formats, significantly reducing reagent consumption and allowing for parallel processing of many samples. utoronto.cabmglabtech.com Robotic systems handle the precise pipetting of substrates, enzymes, and test compounds, minimizing human error and increasing reproducibility. researchgate.net

Integrated Data Analysis: Modern microplate readers are coupled with sophisticated software that not only measures the change in absorbance over time but also automatically calculates key kinetic parameters like Vmax and Km. bmglabtech.com This streamlines the data analysis workflow and allows for rapid interpretation of large datasets.

Application in Directed Evolution: HTS is a cornerstone of directed evolution, a technique used to engineer enzymes with new or improved properties. researchgate.net Automated assays using chromogenic substrates enable the rapid screening of thousands of enzyme variants, which is a critical bottleneck in the development of enzymes for biotechnological applications. researchgate.net

The table below summarizes the advantages of adapting pNA-based assays to automated HTS platforms.

FeatureAdvantageImpact on Research and Diagnostics
Microplate Format Miniaturization reduces sample and reagent volumes.Lower cost per assay; enables testing of precious or limited samples.
Robotic Liquid Handling High precision and parallel processing capabilities. researchgate.netIncreased throughput and improved reproducibility compared to manual methods.
Automated Readers Continuous monitoring of kinetic reactions across many wells. utoronto.caRicher datasets and the ability to perform detailed enzyme kinetic studies on a large scale.
Integrated Software Real-time calculation of enzymatic activity and kinetic parameters (Km, Vmax). bmglabtech.comAccelerated data analysis and decision-making, particularly in screening campaigns.
Broad Applicability Suitable for enzyme quantification, inhibitor screening, and kinetic profiling. globalgrowthinsights.comresearchgate.netA versatile tool for basic research, drug discovery, and clinical laboratory automation. globalgrowthinsights.com

The ongoing trend towards full automation in diagnostic and research laboratories will continue to rely on robust and cost-effective assays. globalgrowthinsights.com As such, chromogenic substrates like this compound will remain relevant and will be integral to the next generation of high-throughput analytical systems.

Q & A

Basic Question: What experimental protocols are recommended for synthesizing and characterizing H-Gly-Gly-pNA HCl in academic settings?

Methodological Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, with purity confirmed via reversed-phase HPLC (≥95% purity) and structural validation using 1H^1H-NMR and mass spectrometry. For characterization:

  • HPLC Conditions : C18 column, gradient elution (0.1% TFA in water/acetonitrile), UV detection at 405 nm (pNA absorbance) .
  • NMR Analysis : Confirm glycine-glycine backbone signals (δ 3.8–4.2 ppm for α-protons) and p-nitroaniline aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 325.3) .

Advanced Question: How can researchers resolve contradictions in kinetic data for this compound hydrolysis under varying enzymatic conditions?

Methodological Answer:
Discrepancies often arise from pH-dependent enzyme activity or substrate solubility. Follow these steps:

Control Experiments : Measure non-enzymatic hydrolysis rates at each pH (4.0–9.0) to isolate enzyme-specific activity .

Statistical Validation : Use ANOVA to compare replicates; outliers may indicate inconsistent buffer preparation or temperature fluctuations .

Data Normalization : Express activity as % of maximum velocity (VmaxV_{max}) to account for pH-induced enzyme denaturation .

Cross-Validation : Compare with literature using similar substrates (e.g., H-Ala-Ala-pNA) to identify method-specific artifacts .

Basic Question: What spectroscopic techniques are optimal for monitoring this compound degradation in real-time assays?

Methodological Answer:

  • UV-Vis Spectroscopy : Track pNA release at 405 nm (extinction coefficient: 9,900 M1^{-1}cm1^{-1}) with a stopped-flow apparatus for rapid kinetics .
  • Fluorescence Quenching : Use tryptophan-containing proteases (e.g., trypsin) to monitor enzyme-substrate interactions via Förster resonance energy transfer (FRET) .
  • Infrared Spectroscopy : Detect amide bond cleavage via FTIR shifts (e.g., C=O stretch at 1650 cm1^{-1}) in non-aqueous environments .

Advanced Question: How should researchers design experiments to validate the specificity of this compound for serine proteases?

Methodological Answer:

Inhibitor Screening : Co-incubate with protease inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) to confirm selectivity .

Competitive Assays : Use alternative substrates (e.g., H-Val-Leu-Lys-pNA) to assess cross-reactivity with thrombin or kallikrein .

Crystallography : Resolve enzyme-substrate complexes via X-ray diffraction to identify binding pocket interactions .

Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental KmK_m values .

Basic Question: What are the best practices for preparing and storing this compound solutions to ensure stability?

Methodological Answer:

  • Solubility : Dissolve in DMSO (10 mM stock) and dilute in assay buffer (pH 7.4) to avoid precipitation .
  • Storage : Aliquot at -20°C under argon to prevent oxidation; avoid freeze-thaw cycles (degradation ≤5% over 6 months) .
  • Quality Control : Re-test absorbance ratios (A260/A280) monthly; discard if deviation exceeds ±10% .

Advanced Question: How can conflicting results in this compound’s temperature-dependent activity profiles be reconciled?

Methodological Answer:

Thermodynamic Analysis : Calculate activation energy (EaE_a) via Arrhenius plots to identify breakpoints indicating enzyme denaturation .

Buffer Compatibility : Test activity in Tris vs. phosphate buffers, as ionic strength affects substrate-enzyme interactions .

Error Source Identification : Use Grubbs’ test to detect outliers in replicate measurements; recalibrate thermostated equipment if necessary .

Meta-Analysis : Aggregate data from multiple studies to model temperature optima using nonlinear regression (e.g., GraphPad Prism) .

Basic Question: What statistical methods are essential for analyzing dose-response curves in this compound inhibition studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a 4-parameter logistic model (Y=Bottom+(Top-Bottom)/(1+10LogIC50X)Y = \text{Bottom} + (\text{Top-Bottom})/(1 + 10^{\text{LogIC}_{50} - X}) ) using software like GraphPad .
  • Outlier Removal : Apply ROUT method (Q=1%) to exclude aberrant points .
  • Confidence Intervals : Report IC50_{50} values with 95% CI from ≥3 independent experiments .

Advanced Question: What strategies mitigate interference from endogenous proteases when using this compound in cellular assays?

Methodological Answer:

Sample Pretreatment : Add protease cocktail inhibitors (e.g., Roche cOmplete™) during cell lysis .

Fractionation : Use size-exclusion chromatography to separate target enzymes from lysate contaminants .

Blank Correction : Subtract background absorbance from lysate-only controls lacking substrate .

Zymography : Validate activity via SDS-PAGE with co-polymerized substrate to confirm specific band intensities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.